REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]P(Cl)(Cl)=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH3:16][NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl.[OH-].[NH4+]>O>[C:18]1([N:17]([CH3:16])[S:2]([C:5]2[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=2)(=[O:4])=[O:3])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4|
|
Name
|
N-(4-chlorosulfonylphenyl)phosphoramidic dichloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=CC=C(C=C1)NP(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The suspension was extracted with ethyl acetate (3×40 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (3:2 hexane: ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(S(=O)(=O)C1=CC=C(N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |